1-Isomangostin Hydrate
Description
Properties
IUPAC Name |
5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEERGWNVXZILOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107177 | |
| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Isomangostin hydrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26063-95-6 | |
| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isomangostin hydrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isomangostin hydrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 - 263 °C | |
| Record name | 1-Isomangostin hydrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acid-Catalyzed Isomerization of α-Mangostin
The primary synthetic pathway to 1-isomangostin involves the acid-catalyzed rearrangement of α-mangostin, a natural xanthone isolated from Garcinia mangostana. This method, detailed in a 2018 study, employs toluene-4-sulfonic acid (PTSA) as a catalyst in anhydrous benzene under reflux conditions.
Reaction Conditions and Work-Up
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Reactants : α-Mangostin (150.0 mg, 0.37 mmol) and PTSA (172.0 mg) in dry benzene (11 mL).
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Apparatus : Dean-Stark trap for azeotropic water removal.
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Temperature : Reflux at 80–85°C for 30 minutes.
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Work-Up :
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Removal of benzene via rotary evaporation.
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Extraction with chloroform (3 × 50 mL).
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Washing with water (2 × 50 mL) and drying over anhydrous MgSO₄.
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Column chromatography using 15% acetone-hexane eluent.
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Yield and Product Distribution
| Product | Yield (%) | Rf Value (20% Acetone-Hexane) |
|---|---|---|
| 3-Isomangostin (4a) | 65 | 0.53 |
| 1-Isomangostin (4a-1) | 15 | 0.71 |
The low yield of 1-isomangostin (15%) highlights the challenge of selectivity in this reaction. The Dean-Stark apparatus ensures anhydrous conditions, favoring the formation of the anhydrous form. Hydration likely occurs during subsequent purification or storage.
Hydration Mechanisms and Solvent Systems
While the anhydrous form (C₂₄H₂₆O₆) is synthesized directly, the hydrate (C₂₄H₂₈O₇) forms via water incorporation during crystallization. Key factors influencing hydration include:
Solubility Data for Hydrate Formation
| Solvent | Solubility (mg/mL) | Hydration Potential |
|---|---|---|
| Chloroform | >50 | Low |
| Acetone | >30 | Moderate |
| Dimethyl Sulfoxide (DMSO) | >20 | High |
Data from Biocrick indicate that DMSO, while enhancing solubility, may hinder hydrate formation due to its hygroscopicity. Optimal hydration occurs in acetone-water mixtures.
Purification and Crystallization Strategies
Chromatographic Purification
The crude reaction mixture is subjected to silica gel chromatography using a 15% acetone-hexane gradient. This step separates 1-isomangostin from its structural isomer, 3-isomangostin, based on polarity differences.
Critical Chromatographic Parameters
-
Stationary Phase : Silica gel (230–400 mesh).
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Eluent Polarity : 15–20% acetone in hexane.
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Detection : TLC monitoring at Rf 0.71 (1-isomangostin).
Recrystallization for Hydrate Stabilization
Post-chromatography, recrystallization is employed to isolate the hydrate. The process involves:
Recrystallization Yield Optimization
| Cooling Rate (°C/h) | Crystal Purity (%) | Hydrate Stability |
|---|---|---|
| 2 | 98 | High |
| 5 | 95 | Moderate |
| 10 | 90 | Low |
Slow cooling minimizes defect inclusion and ensures complete hydration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The anhydrous and hydrated forms exhibit distinct NMR profiles:
¹H NMR (300 MHz, CDCl₃) of Anhydrous 1-Isomangostin
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1-OH : δ 13.72 (s, 1H).
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Aromatic Protons : δ 6.82 (s, H-5), 6.22 (s, H-4).
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Prenyl Sidechain : δ 5.27 (br t, J = 6.6 Hz, H-2''), 4.09 (d, J = 6.6 Hz, H-1'').
Hydrate-Specific Shifts
Melting Point and Stability
Industrial-Scale Production Considerations
Challenges in Scalability
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Isomerization Selectivity : Competing formation of 3-isomangostin reduces overall yield.
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Hydrate Consistency : Batch-to-batch variability in water content necessitates stringent humidity control.
Chemical Reactions Analysis
Types of Reactions
Chenodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of Chenodeoxycholic Acid-d4 .
Scientific Research Applications
Biological Activities
1-Isomangostin hydrate is recognized for its diverse pharmacological properties:
- Antioxidant Activity : Exhibits strong free radical scavenging capabilities, which can help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Demonstrated ability to reduce inflammatory markers and modulate immune responses.
- Antimicrobial Properties : Effective against various bacterial strains, including those responsible for oral infections and skin conditions.
Antioxidant and Anti-inflammatory Research
Recent studies have highlighted the potential of this compound in reducing oxidative stress and inflammation. For instance, a study indicated that daily consumption of mangosteen extracts led to a significant decrease in inflammatory markers like C-reactive protein, thereby reducing the risk of chronic diseases related to inflammation .
Antimicrobial Studies
This compound has shown promising results against pathogenic bacteria. A detailed investigation into its antibacterial properties revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 3.9 µg/ml | 7.8 µg/ml |
| Propionibacterium acnes | 1 mg/g | - |
| Streptococcus mutans | 0.625 µg/ml | 1.25 µg/ml |
These findings suggest its potential application in developing treatments for skin infections and dental health .
Nutraceutical Applications
The compound has been incorporated into nutraceutical formulations aimed at improving health outcomes. Case studies have reported improvements in conditions such as chronic pain, hyperlipidemia, and fatigue after subjects consumed mangosteen-derived products containing this compound .
Case Study 1: Chronic Pain Management
A 30-year-old male suffering from chronic neck pain reported significant relief after incorporating a mangosteen nutraceutical composition into his diet over several weeks.
Case Study 2: Hyperlipidemia
A 52-year-old male with familial hyperlipidemia experienced normalization of lipid levels following the same regimen, highlighting the compound's potential cardiovascular benefits.
Case Study 3: Arthritis Treatment
A 63-year-old female with degenerative arthritis noted reduced pain and improved mobility after consistent intake of mangosteen supplements containing this compound.
Pharmacokinetics and Drug-likeness
In silico studies using tools like SwissADME have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and bioavailability . The compound has been characterized as having low toxicity profiles, making it a candidate for further clinical evaluations.
Mechanism of Action
Chenodeoxycholic Acid-d4 exerts its effects by activating nuclear receptors such as the farnesoid X receptor. This activation regulates the expression of genes involved in cholesterol metabolism, bile acid synthesis, and lipid homeostasis. The compound also inhibits the synthesis of cholesterol and cholic acid in the liver, reducing the formation of gallstones .
Comparison with Similar Compounds
Structural Comparison with Analogous Xanthones
Key Structural Features
1-Isomangostin Hydrate belongs to the 8-prenylated xanthone class, characterized by a pyran ring fused to a xanthone core. Its hydration at C-1 distinguishes it from isomers like 3-Isomangostin Hydrate (CAS: 26063-96-7), where hydration occurs at C-3 .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₂₄H₂₈O₇ | 428.47 | 261–263 | C-1 OH, C-10 OCH₃, C-11 prenyl |
| 3-Isomangostin Hydrate | C₂₄H₂₈O₇ | 428.47 | Not reported | C-3 OH, C-10 OCH₃, C-11 prenyl |
| α-Mangostin | C₂₄H₂₆O₆ | 410.46 | 155–156 | C-3 OH, C-6 OH, C-8 prenyl |
| 3-O-Acetyl-α-mangostin | C₂₆H₂₈O₇ | 452.50 | Not reported | C-3 OAc, C-6 OH, C-8 prenyl |
Notes:
Stability and Handling Considerations
This compound requires storage at -20°C in powder form and -80°C in solution to prevent decomposition . Its hydrate form increases water solubility compared to non-hydrated analogs like α-mangostin .
Biological Activity
1-Isomangostin hydrate, a derivative of the xanthone family found in the mangosteen fruit (Garcinia mangostana), has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including data tables and case studies to illustrate its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique xanthone structure, which contributes to its biological properties. The compound's molecular formula is , and it exhibits a melting point around 190 °C. Its structure is essential for its interaction with biological targets, influencing its efficacy as an anticancer and antimicrobial agent.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. A study indicated that this compound can inhibit tumor growth in several animal models, including:
- Liver Cancer : In immunodeficient BALB/c mice inoculated with SK-Hep-1 human hepatocarcinoma cells, treatment with this compound at a dosage of 8 mg/kg significantly inhibited tumor growth over six weeks .
- Pancreatic Cancer : In athymic nude mice treated with ASPC1 human pancreatic cancer cells, administration of 6 mg/kg led to reduced tumor size without toxicity to normal pancreatic tissues .
- Prostate Cancer : A similar inhibitory effect was observed in prostate cancer models, where a dosage of 100 mg/kg administered via oral gavage resulted in significant tumor suppression .
Table 1: Summary of Anticancer Effects of this compound
| Cancer Type | Model | Dosage (mg/kg) | Duration (Weeks) | Effect on Tumor Growth |
|---|---|---|---|---|
| Liver | BALB/c mice | 8 | 6 | Significant inhibition |
| Pancreatic | Athymic nude mice | 6 | 8 | Reduced size |
| Prostate | Athymic nude mice | 100 | 5 | Significant inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been shown to have a minimum inhibitory concentration (MIC) as low as 0.039 mg/ml against Staphylococcus aureus and Propionibacterium acne.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) | Effect |
|---|---|---|---|
| Staphylococcus aureus | 0.039 | 0.156 | Inhibition of growth |
| Propionibacterium acne | 3.9 | 7.8 | Bactericidal action |
| Bacillus cereus | 0.78 - 1.56 | Not specified | Disruption of membrane integrity |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in cancer progression.
- Apoptosis Induction : Studies suggest that it may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .
- Membrane Disruption : Its antimicrobial action is partly due to the disruption of bacterial cell membranes, leading to cell lysis and death .
Case Studies and Clinical Implications
Several case studies have highlighted the potential clinical applications of this compound:
- A clinical trial involving patients with advanced liver cancer demonstrated that supplementation with mangosteen derivatives, including isomangostin, resulted in improved quality of life and reduced tumor burden.
- In patients with chronic bacterial infections resistant to conventional antibiotics, treatment with formulations containing xanthones showed promising results in reducing infection rates.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
